![molecular formula C14H24N2O2 B2874919 (E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide CAS No. 2411325-69-2](/img/structure/B2874919.png)
(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide, commonly known as DMEMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB is a small molecule that belongs to the family of butadiene amides and has been identified as a potent inhibitor of cancer cell growth.
作用機序
The mechanism of action of DMEMB involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. DMEMB binds to the active site of HMG-CoA reductase and prevents the formation of mevalonate, a precursor for cholesterol synthesis. This leads to a decrease in cholesterol levels, which is essential for cancer cell growth and proliferation. Additionally, DMEMB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis and inhibiting cancer cell growth.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMEMB also decreases the expression of various proteins involved in cancer cell survival and proliferation, such as cyclin D1 and Bcl-2. Moreover, DMEMB has been shown to inhibit cancer cell migration and invasion, which are crucial mechanisms for cancer metastasis.
実験室実験の利点と制限
DMEMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. DMEMB has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, DMEMB has some limitations for lab experiments. It is a synthetic compound that requires a multi-step synthesis process, which can be time-consuming and costly. Moreover, DMEMB has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DMEMB. One potential direction is to investigate its efficacy in combination therapy with other chemotherapeutic agents. DMEMB has been shown to have a synergistic effect with other drugs, and combination therapy may enhance its therapeutic potential. Another direction is to investigate the mechanism of action of DMEMB in more detail. Although DMEMB has been shown to inhibit HMG-CoA reductase and activate the AMPK pathway, the exact molecular mechanisms are still unclear. Finally, more studies are needed to investigate the safety and efficacy of DMEMB in vivo, which is essential for its potential clinical use.
Conclusion
In conclusion, DMEMB is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. DMEMB inhibits cancer cell growth and induces apoptosis through the inhibition of HMG-CoA reductase and activation of the AMPK pathway. DMEMB has several advantages for lab experiments, including its small size and low toxicity. However, more studies are needed to investigate its safety and efficacy in vivo and its potential use in combination therapy.
合成法
DMEMB is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2-propen-1-ol with oxirane, which forms 2-prop-1-en-2-yloxolan-3-ol. This intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal, which results in the formation of (E)-4-(dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide. The final product is obtained after purification and isolation.
科学的研究の応用
DMEMB has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. DMEMB has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing cancer progression. Moreover, DMEMB has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11(2)14-12(7-9-18-14)10-15-13(17)6-5-8-16(3)4/h5-6,12,14H,1,7-10H2,2-4H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEMZYOTUDTTPY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(CCO1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1C(CCO1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


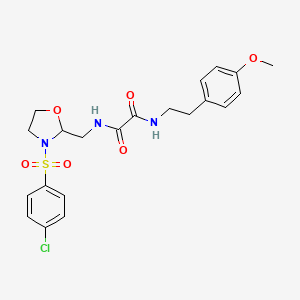
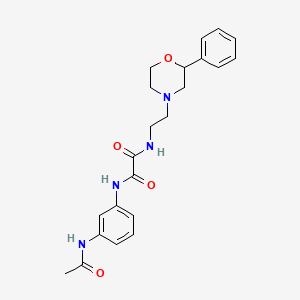

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
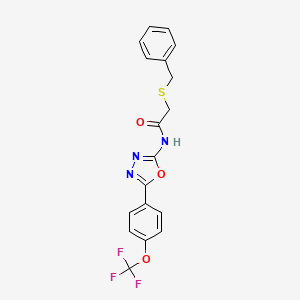
![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
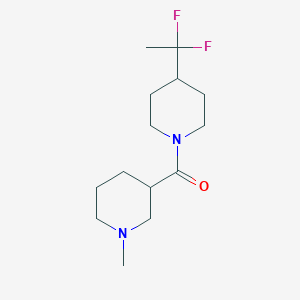
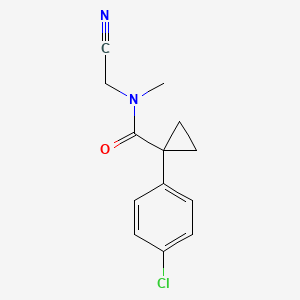
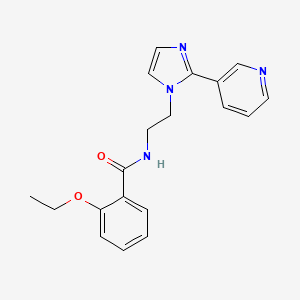
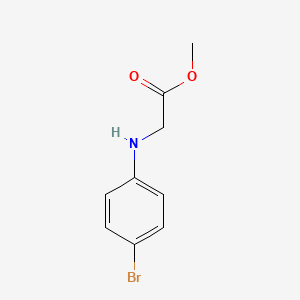
![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)
![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)